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Abstract

CTORP, supplied as its trifluoroacetate (TFA) salt, is a potent and highly selective synthetic
peptide antagonist of the p-opioid receptor (MOR). Its rigid cyclic structure and specific amino
acid sequence contribute to its high affinity and selectivity, making it an invaluable tool in opioid
research. This document provides a comprehensive overview of the structure, chemical
properties, and mechanism of action of CTOP TFA. It includes detailed tables of its
physicochemical and pharmacological properties, protocols for its synthesis and binding
analysis, and diagrams illustrating its interaction with the p-opioid receptor signaling pathway.

Chemical Structure and Properties

CTOP is a cyclic octapeptide with the amino acid sequence H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-
Pen-Thr-NHz. The cyclic structure is formed by a disulfide bond between the Cysteine (Cys) at
position 2 and the Penicillamine (Pen) at position 7. The presence of D-isomers of
Phenylalanine and Tryptophan, along with the unnatural amino acid Penicillamine, contributes
to its conformational rigidity and resistance to enzymatic degradation.

The trifluoroacetate (TFA) salt form enhances the solubility and stability of the peptide. TFAis a
strong acid commonly used as a counter-ion in peptide purification and is a precursor to many
fluorinated compounds.[1]

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15362632?utm_src=pdf-interest
https://www.benchchem.com/product/b15362632?utm_src=pdf-body
https://www.benchchem.com/product/b15362632?utm_src=pdf-body
http://chemistry.du.ac.in/wp-content/uploads/2023/01/SPPS-Peptide-Synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15362632?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Physicochemical Properties

The chemical properties of CTOP and its TFA salt are summarized in the table below.

Property

Value Reference(s)

Amino Acid Sequence

H-D-Phe-Cys-Tyr-D-Trp-Orn-
Thr-Pen-Thr-NH: (Disulfide
bridge: Cys2-Pen’)

Molecular Formula

CsoHe7N11011S:2 (free base)

Molecular Weight 1062.28 g/mol (free base)
CAS Number 103429-31-8
Appearance White solid
Soluble in water. For
N hydrophobic peptides, organic
Solubility ]
solvents like DMSO can be
used.
Purity Typically 295% (HPLC)
_ _ Not specified in the reviewed
Melting Point

literature.

Pharmacological Properties

CTOP is characterized by its high affinity and selectivity for the p-opioid receptor.

Parameter Receptor Type Reference(s)
Ki J-opioid receptor

>10,000 nM o-opioid receptor

ICs0 J-opioid receptor

Mechanism of Action and Signaling Pathway
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CTOP functions as a competitive antagonist at the y-opioid receptor, a G-protein coupled
receptor (GPCR). By binding to the receptor, it blocks the downstream signaling cascade
typically initiated by endogenous or exogenous agonists like morphine.

The activation of the p-opioid receptor by an agonist leads to the dissociation of the Ga and
Gy subunits of the associated G-protein. The Ga subunit inhibits adenylyl cyclase, leading to
a decrease in intracellular cyclic AMP (cAMP) levels. The Gy subunits can modulate ion
channels, such as activating inwardly rectifying potassium (GIRK) channels and inhibiting
voltage-gated calcium channels. This collective action results in hyperpolarization of the
neuronal membrane and reduced neurotransmitter release, producing analgesic effects. CTOP
prevents these events by occupying the receptor's binding site.
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Figure 1: p-Opioid Receptor Signaling Pathway and CTOP Inhibition.
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Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of CTOP

CTOP is synthesized using Fmoc-based solid-phase peptide synthesis. The general workflow

is outlined below.
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Start with Rink Amide Resin

1. Resin Swelling
(e.g., in DMF)

2. Fmoc Deprotection
(e.g., 20% Piperidine in DMF)

3. Amino Acid Coupling
(Fmoc-AA-OH, Activator like HATU, Base like DIPEA)

Next cycle

4. Washing
(e.g., DMF, DCM)

Repeat Steps 2-4
for each amino acid in sequence

Final cycle

5. Cleavage and Global Deprotection
(e.g., TFA cocktail with scavengers)

l

6. Disulfide Bond Formation
(Oxidation, e.g., I2 in DMF)

7. Purification
(e.g., RP-HPLC)

Lyophilized CTOP TFA
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Figure 2: General Workflow for Solid-Phase Peptide Synthesis of CTOP.
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Methodology:

Resin Preparation: Rink Amide resin is swelled in a suitable solvent such as
dimethylformamide (DMF) to allow for optimal diffusion of reagents.

e Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a solution of
20% piperidine in DMF.

e Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling
agent (e.g., HATU) and a base (e.g., DIPEA) and added to the resin to form a peptide bond.

e Washing: The resin is washed with DMF and dichloromethane (DCM) to remove excess
reagents and byproducts.

« Chain Elongation: Steps 2-4 are repeated for each amino acid in the CTOP sequence.

» Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain
protecting groups are removed simultaneously using a cleavage cocktail, typically containing
a high concentration of trifluoroacetic acid (TFA) and scavengers to prevent side reactions.

o Cyclization: The linear peptide is subjected to oxidative conditions (e.g., iodine in DMF) to
facilitate the formation of the disulfide bond between Cys2 and Pen’.

 Purification and Lyophilization: The crude cyclic peptide is purified by reverse-phase high-
performance liquid chromatography (RP-HPLC) and then lyophilized to obtain the final CTOP
TFA product.

Competitive Radioligand Binding Assay

The binding affinity (Ki) of CTOP for the y-opioid receptor is determined using a competitive
binding assay. This assay measures the ability of CTOP to compete with a radiolabeled ligand
for binding to the receptor.
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Figure 3: Logical Flow of a Competitive Binding Assay for CTOP.

Methodology:

Preparation of Reagents: A membrane preparation containing p-opioid receptors, a
radiolabeled agonist (e.g., [F(H]DAMGO), and a series of dilutions of unlabeled CTOP are
prepared in a suitable assay buffer.

Incubation: The receptor preparation, a fixed concentration of the radiolabeled ligand, and
varying concentrations of CTOP are incubated together to allow binding to reach equilibrium.

Separation: The reaction is terminated by rapid filtration through glass fiber filters. This
separates the receptor-bound radioligand from the free radioligand. The filters are then
washed to remove any non-specifically bound radioactivity.

Quantification: The amount of radioactivity trapped on the filters, corresponding to the bound
radioligand, is measured using liquid scintillation counting.

Data Analysis: The data are plotted as the percentage of specific binding of the radioligand
versus the concentration of CTOP. The concentration of CTOP that inhibits 50% of the
specific binding of the radioligand is the ICso value. The Ki value is then calculated from the
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ICso using the Cheng-Prusoff equation, which also takes into account the concentration and
K- of the radioligand.

Conclusion

CTOP TFA is a cornerstone research tool for investigating the p-opioid receptor system. Its
well-defined structure, high potency, and selectivity provide a reliable means to antagonize
MOR function both in vitro and in vivo. The detailed chemical properties and experimental
protocols provided in this guide are intended to support researchers in the effective application
of CTOP TFA in the field of opioid pharmacology and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. chemistry.du.ac.in [chemistry.du.ac.in]

« To cite this document: BenchChem. [CTOP TFA structure and chemical properties].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15362632#ctop-tfa-structure-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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